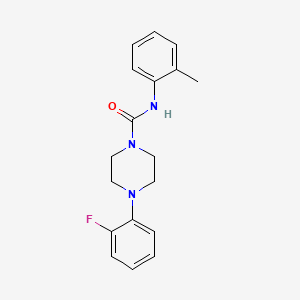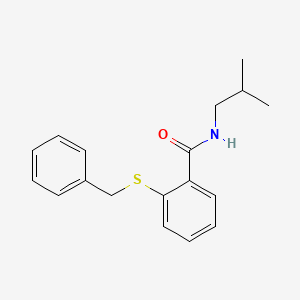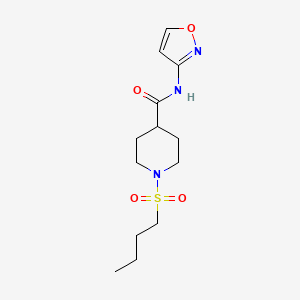
4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide, also known as MPFP, is a small molecule that has been studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has gained attention due to its unique chemical structure and properties. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for MPFP.
作用機序
The mechanism of action of 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to interact with the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the inhibition of adenylate cyclase and the subsequent reduction in cyclic AMP (cAMP) levels. This compound has also been shown to inhibit the activity of the enzyme phosphodiesterase type 4 (PDE4), which is involved in the degradation of cAMP. The reduction in cAMP levels leads to the activation of protein kinase A (PKA), which is involved in the regulation of various cellular processes such as gene expression, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target and signaling pathway involved. In the central nervous system, this compound has been shown to have anxiolytic and antidepressant effects. This compound has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotion. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation by activating various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).
実験室実験の利点と制限
The advantages of using 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide in lab experiments include its unique chemical structure and properties, its potential therapeutic applications, and its availability. This compound is a small molecule that can be easily synthesized and modified to obtain analogs with improved properties. This compound has been studied for its potential therapeutic applications in various fields, which makes it a promising candidate for drug development. The limitations of using this compound in lab experiments include its limited specificity and selectivity, its potential toxicity, and its complex mechanism of action. This compound interacts with multiple targets and signaling pathways, which can lead to off-target effects and potential toxicity. The complex mechanism of action of this compound also makes it difficult to identify the specific target and signaling pathway involved in a particular biological process.
将来の方向性
The future directions for 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide include the development of analogs with improved properties, the identification of specific targets and signaling pathways involved in its mechanism of action, and the evaluation of its therapeutic potential in clinical trials. The development of analogs with improved specificity and selectivity can lead to the identification of more specific targets and signaling pathways involved in the biological effects of this compound. The identification of specific targets and signaling pathways can lead to the development of more targeted therapies and the identification of biomarkers for patient selection. The evaluation of its therapeutic potential in clinical trials can lead to the development of new drugs for the treatment of various diseases.
合成法
The synthesis method of 4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide involves the reaction of 2-fluoroaniline and 2-methylaniline with piperazine-1-carboxylic acid in the presence of a coupling agent such as N-ethyl-N’-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide at a low temperature. The resulting product is purified by column chromatography to obtain pure this compound.
科学的研究の応用
4-(2-fluorophenyl)-N-(2-methylphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has been investigated as a potential treatment for anxiety disorders and depression. In oncology, this compound has been studied for its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound has been studied for its anti-inflammatory properties. This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of inflammatory diseases.
特性
IUPAC Name |
4-(2-fluorophenyl)-N-(2-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c1-14-6-2-4-8-16(14)20-18(23)22-12-10-21(11-13-22)17-9-5-3-7-15(17)19/h2-9H,10-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMAXZMXPIANEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-ethyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5462991.png)

![2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5463001.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5463002.png)
![1-(4-methoxyphenyl)-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5463024.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5463030.png)

![N-[(5-chloro-1H-benzimidazol-2-yl)methyl]-N-methyl-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5463046.png)
![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5463052.png)
![1-methyl-1'-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5463055.png)
![4-({2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5463058.png)

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5463081.png)

